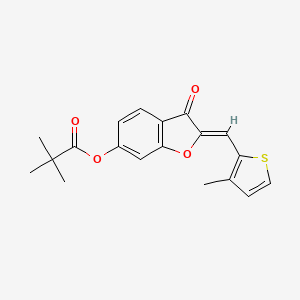

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

説明

特性

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4S/c1-11-7-8-24-16(11)10-15-17(20)13-6-5-12(9-14(13)23-15)22-18(21)19(2,3)4/h5-10H,1-4H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZYGSAVIMRBFG-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Methylenebenzofuran Derivative: The methylenebenzofuran derivative is formed through a condensation reaction between the benzofuran core and an aldehyde or ketone.

Esterification: The final step involves the esterification of the hydroxyl group with pivalic anhydride or pivaloyl chloride to form the pivalate ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

化学反応の分析

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

作用機序

The mechanism of action of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

類似化合物との比較

Modifications at the 6-Position (Ester/Sulfonate Groups)

The 6-position substituent significantly influences solubility, metabolic stability, and biological activity:

Key Insight : Bulky esters like pivalate may prolong half-life in vivo, while polar groups (e.g., sulfonate) improve aqueous solubility but could reduce membrane permeability .

Variations in the Aromatic Methylene Substituent

The 2-position substituent determines tubulin-binding affinity and selectivity:

Structure-Activity Relationship (SAR) :

Pharmacokinetic and Toxicity Profiles

- Target Compound : Pivalate’s metabolic stability may reduce rapid clearance compared to acetates (e.g., A3) .

生物活性

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines elements of benzofuran and thiophene, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a benzofuran core linked to a thiophene moiety and a pivalate group. These structural components are crucial for its biological interactions:

| Structural Feature | Description |

|---|---|

| Benzofuran Core | Provides a scaffold for biological activity. |

| Thiophene Moiety | Enhances interaction with biological macromolecules. |

| Pivalate Group | May influence solubility and bioavailability. |

The mechanism of action for (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzymatic pathways involved in inflammation and cancer progression.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit microsomal prostaglandin E2 synthase (mPGES)-1, which is crucial in inflammation pathways .

- Receptor Interaction : Potential binding to specific receptors may alter cellular signaling pathways, leading to therapeutic effects.

Biological Activities

Research indicates that compounds related to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate exhibit various biological activities:

- Anticancer Activity : Similar benzofuran derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The inhibition of mPGES-1 suggests potential applications in treating inflammatory conditions.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The results indicated that compounds structurally similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of thiophene-containing compounds. It was found that these compounds could effectively reduce inflammation markers in vitro, supporting the hypothesis that (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran could be beneficial in inflammatory diseases .

Research Findings Summary

The following table summarizes key findings related to the biological activities of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives:

Q & A

Basic Research Questions

Q. What strategies optimize the synthesis yield and purity of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate?

- Methodological Answer :

- Reaction Conditions : Use polar aprotic solvents (e.g., dichloromethane) for condensation reactions, with temperature control (60–80°C) to balance reaction rate and side-product formation .

- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) enhance imine formation during the benzylidene-methylene step .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

- Key Parameters : Monitor reaction progress via TLC and adjust stoichiometry of the 3-methylthiophene derivative to minimize unreacted starting material .

Q. Which analytical techniques confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the benzofuran core (δ 6.8–7.5 ppm for aromatic protons) and (Z)-stereochemistry via coupling constants (J = 10–12 Hz for conjugated double bonds) .

- HRMS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₂₁H₂₀O₄S requires 368.1084) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the benzylidene-methylene moiety .

Q. How does the pivalate ester influence the compound’s stability under varying storage conditions?

- Methodological Answer :

- Stability Testing :

- pH Stability : Assess hydrolysis rates in buffered solutions (pH 3–9) via HPLC. The pivalate group enhances hydrolytic stability compared to acetate esters .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical for pivalates) .

- Storage Recommendations : Store in anhydrous conditions at –20°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). The 3-methylthiophene moiety may engage in π-π stacking with aromatic residues .

- MD Simulations : Simulate binding stability over 100 ns trajectories; analyze hydrogen bonds between the benzofuran carbonyl and catalytic lysine residues .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What structural modifications enhance bioactivity while retaining the (Z)-configuration?

- Methodological Answer :

- SAR Analysis :

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Methoxy | Benzylidene | ↑ Lipophilicity, ↓ Solubility | |

| Fluorine | Thiophene | ↑ Metabolic stability | |

| Methyl | Benzofuran | ↑ Steric hindrance |

- Synthetic Routes : Introduce electron-withdrawing groups (e.g., nitro) via Friedel-Crafts acylation, followed by stereoselective reduction .

Q. How to resolve contradictions in spectroscopic data for analogous benzofuran derivatives?

- Methodological Answer :

- Case Study : Conflicting NOESY signals for (Z)-isomers may arise from dynamic effects. Use variable-temperature NMR to distinguish rigid vs. flexible conformers .

- Cross-Validation : Compare IR carbonyl stretches (1680–1720 cm⁻¹) with DFT-calculated vibrational frequencies .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

- Methodological Answer :

- Cell-Based Assays :

- Anti-inflammatory : Measure COX-2 inhibition in LPS-stimulated macrophages (ELISA for PGE₂) .

- Anticancer : Assess cytotoxicity via MTT assay (IC₅₀) in HeLa or MCF-7 cells .

- Target Engagement : Use SPR to quantify binding kinetics (kₐₙ/kₒff) for purified proteins .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

- Methodological Answer :

- Variables : Solubility discrepancies may stem from polymorphic forms (e.g., amorphous vs. crystalline). Characterize solid-state forms via PXRD .

- Solvent Systems : Test in DMSO (high solubility) vs. aqueous buffers (low solubility). Use Hansen solubility parameters to rationalize differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。